(N2Z,N6E)-N2,N6-bis(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarboxamide
Description
Properties
IUPAC Name |
2-N,6-N-bis(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)pyridine-2,6-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N5O2S2/c1-29-18-12(24)6-3-10-16(18)33-22(29)27-20(31)14-8-5-9-15(26-14)21(32)28-23-30(2)19-13(25)7-4-11-17(19)34-23/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZCIDJTEPRECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=NC(=CC=C3)C(=O)N=C4N(C5=C(C=CC=C5S4)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(N2Z,N6E)-N2,N6-bis(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarboxamide is a compound of interest due to its potential biological activities, particularly in the context of G-quadruplex (G4) stabilization and its implications for cancer therapy. This article reviews its synthesis, mechanisms of action, and biological effects based on recent studies.
- Molecular Formula : C23H18F2N4O2S
- Molecular Weight : 495.5 g/mol
- Structure : The compound features a pyridine core with two carboxamide groups and a bis-thiazole moiety, which contributes to its biological activity.
Research indicates that the compound interacts with G4 DNA structures, which are known to play critical roles in gene regulation and cancer biology. G4s are formed by guanine-rich sequences and can influence the transcriptional activity of oncogenes.
Key Findings:
- G4 Stabilization : The compound has been shown to selectively stabilize G4 structures over duplex DNA. This stabilization can lead to alterations in gene expression associated with cancer progression .
- Antiproliferative Effects : In vitro studies demonstrated that (N2Z,N6E)-N2,N6-bis(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarboxamide exhibits antiproliferative effects at low micromolar concentrations in various cancer cell lines, particularly those that are telomerase-positive .
- Mechanistic Insights : The proposed mechanism involves the induction of Rad51-dependent telomeric aberrations and sister telomere fusions upon G4 stabilization, which may contribute to genomic instability in cancer cells .
Case Studies
Several studies have focused on the biological activity of similar compounds within the pyridine-2,6-dicarboxamide class:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyridine-2,6-dicarboxamide derivatives, focusing on substituent effects, synthetic methodologies, and observed biological or physicochemical properties.
Structural and Functional Group Comparisons
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves condensation of pyridine-2,6-dicarboxylic acid derivatives with substituted benzothiazole amines. Key steps include:
- Activation of the dicarboxylic acid using oxalyl chloride to form the acid chloride intermediate .
- Microwave-assisted reactions to couple 4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene derivatives with the activated pyridine core, improving reaction efficiency . Critical intermediates include the pyridine-2,6-dicarboxylic acid chloride and the substituted benzothiazole hydrazine/amine precursors.
Q. Which spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR : Identifies proton environments (e.g., amide NH, benzothiazole aromatic protons) and carbon backbone connectivity. For example, downfield shifts (~δ 160-170 ppm) confirm carboxamide carbonyl groups .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for halogenated (fluoro) substituents .
- X-ray Crystallography : Resolves stereochemistry and planarity of the pyridine-benzothiazole system if suitable crystals are obtained .
Q. What key structural features influence reactivity and stability?
- The pyridine core’s planarity facilitates π-π stacking interactions, while electron-withdrawing fluoro groups on the benzothiazole enhance electrophilic substitution resistance .
- The bis(ylidene)amide structure may exhibit tautomerism, affecting solubility and hydrogen-bonding capacity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Use factorial designs to systematically vary temperature, solvent (e.g., DMF for polar intermediates, acetonitrile for microwave reactions), and stoichiometry .
- Catalyst Screening : Evaluate palladium or copper catalysts for coupling steps to reduce side products .
- Purification : Employ gradient column chromatography or recrystallization (e.g., from DMSO/ethanol mixtures) to isolate high-purity product .
Q. How should researchers resolve contradictions in spectroscopic data?
- Tautomerism Analysis : If NMR signals deviate from expected patterns (e.g., missing NH peaks), use variable-temperature NMR to detect dynamic equilibria between enol and keto forms .
- 2D NMR Techniques : HSQC and COSY correlations can resolve overlapping signals in aromatic regions, particularly for benzothiazole and pyridine protons .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
Q. What computational methods predict electronic properties and biological interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and charge-transfer capabilities .
- Molecular Docking : Screen against protein targets (e.g., kinases) to predict binding modes, leveraging the compound’s planar structure for π-cation interactions .
- Molecular Dynamics (MD) Simulations : Evaluate solvation effects and stability in biological membranes .
Q. How can regioselectivity challenges in substitution reactions be addressed?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on amides) to control substitution sites during benzothiazole functionalization .
- Microwave Assistance : Enhance selectivity in heterocycle formation by reducing reaction time and minimizing thermal degradation .
Methodological Considerations
- Contradiction Analysis : If HPLC purity assays conflict with NMR data, verify column compatibility (e.g., C18 vs. HILIC) and consider ion-pairing agents for polar intermediates .
- Synthetic Scale-Up : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., acid chlorides) and improved reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
